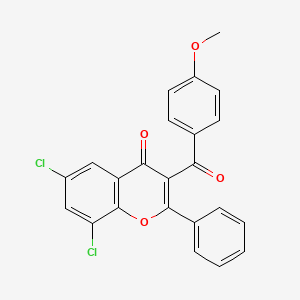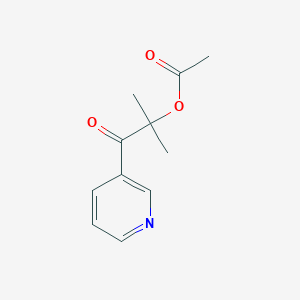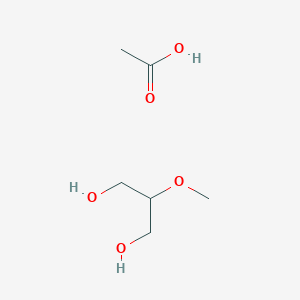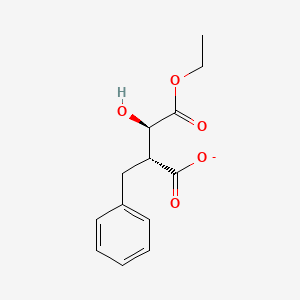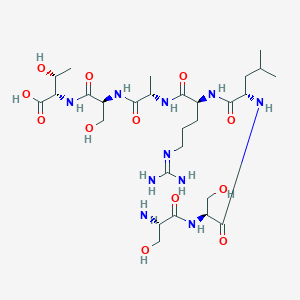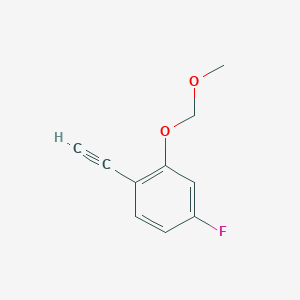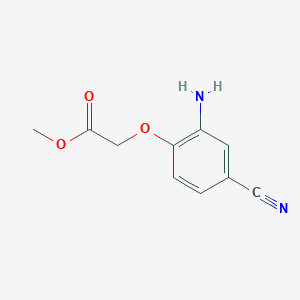
Methyl (2-amino-4-cyanophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-amino-4-cyanophenoxy)acetate is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of an amino group, a cyano group, and a phenoxy group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-amino-4-cyanophenoxy)acetate typically involves the reaction of 2-amino-4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-amino-4-cyanophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The cyano group can engage in condensation reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Condensation: Reagents like aldehydes or ketones in the presence of catalysts such as piperidine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenoxyacetates.
Condensation: Formation of heterocyclic compounds such as pyridines or quinolines.
Hydrolysis: Formation of 2-amino-4-cyanophenoxyacetic acid.
Scientific Research Applications
Methyl (2-amino-4-cyanophenoxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2-amino-4-cyanophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-cyanophenoxy)acetate
- Methyl (2-amino-4-nitrophenoxy)acetate
- Methyl (2-amino-4-methoxyphenoxy)acetate
Uniqueness
Methyl (2-amino-4-cyanophenoxy)acetate is unique due to the presence of both an amino group and a cyano group on the phenoxy ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
CAS No. |
652997-71-2 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-(2-amino-4-cyanophenoxy)acetate |
InChI |
InChI=1S/C10H10N2O3/c1-14-10(13)6-15-9-3-2-7(5-11)4-8(9)12/h2-4H,6,12H2,1H3 |
InChI Key |
QEUFIYPTVHUKBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



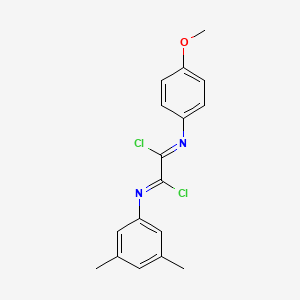
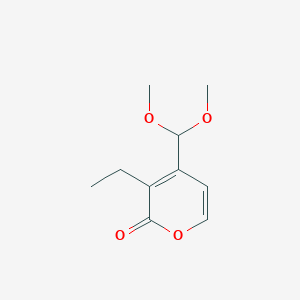
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
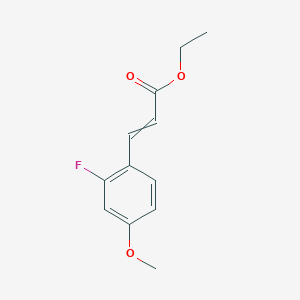
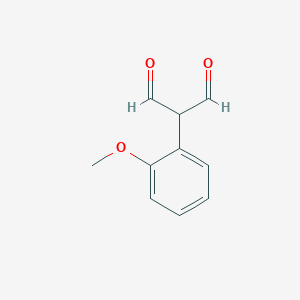
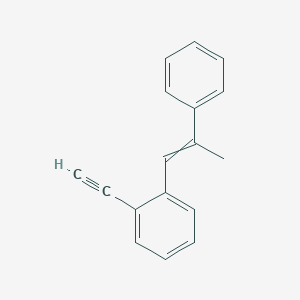
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
